molecular formula C8H10O3S B1307243 4-(Methylsulfonyl)benzyl Alcohol CAS No. 22821-77-8

4-(Methylsulfonyl)benzyl Alcohol

Cat. No.: B1307243
CAS No.: 22821-77-8
M. Wt: 186.23 g/mol
InChI Key: LUECCFBGAJOLOX-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyl alcohol group and a methylsulfonyl group, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .

Biological Activity

4-(Methylsulfonyl)benzyl alcohol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound, with the chemical formula C8H10O3S, features a benzyl alcohol structure substituted with a methylsulfonyl group. This modification is significant as it influences the compound's solubility, reactivity, and interaction with biological targets.

1. Antidiabetic Potential

Research indicates that this compound acts as an agonist for GPR119, a receptor implicated in glucose metabolism. In a study involving glucose tolerance tests, this compound demonstrated significant effects on glycemic control, suggesting its potential utility in treating Type II diabetes .

Table 1: Biological Activity of this compound

Activity TypeMechanism of ActionReference
GPR119 AgonismEnhances insulin secretion
Antioxidant ActivityScavenges free radicals
Neuropathic Pain ReliefModulates pain pathways

2. Antioxidant Properties

The compound has shown promising antioxidant activity by scavenging free radicals, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Neuropathic Pain Modulation

In preclinical models, this compound has been evaluated for its analgesic properties. It appears to modulate pain pathways effectively, potentially offering a novel approach to managing neuropathic pain conditions .

Case Study 1: GPR119 Agonism in Diabetic Models

A study conducted on diabetic mice demonstrated that administration of this compound improved glucose tolerance significantly compared to controls. The mechanism involved increased insulin secretion from pancreatic beta cells upon activation of GPR119 .

Case Study 2: Antioxidant Effects in Neurodegeneration

Another investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal injury. The results indicated that treatment with this compound reduced markers of oxidative damage in neuronal cells, supporting its potential role in neuroprotection.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • GPR119 Activation : By activating GPR119, the compound enhances insulin release and improves glucose homeostasis.
  • Antioxidative Mechanism : It exhibits free radical scavenging activity, which contributes to its protective effects against oxidative stress.
  • Pain Pathway Interaction : The modulation of pain pathways may involve interactions with specific receptors that influence pain perception.

Properties

IUPAC Name

(4-methylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECCFBGAJOLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396615
Record name 4-(Methylsulfonyl)benzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22821-77-8
Record name 4-(Methylsulfonyl)benzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methanesulfonylphenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(Methylthio)benzyl alcohol (50 mmol, 7.71 g) was dissolved in methanol (150 ml) and cooled to 0° C. Oxone® (110 mmol, 67.6 g) in water (250 ml) was added. The stirred mixture was warmed to room temperature after 5 minutes. After 40 minutes, the mixture was diluted with water (250 ml), and extracted with methylene chloride (300 ml, then 2×100 ml). The combined organic layers were dried (MgSO4), filtered through silica, and concentrated to afford the title compound (5.48 g, 58%) as a waxy solid.
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)benzyl Alcohol
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4-(Methylsulfonyl)benzyl Alcohol
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4-(Methylsulfonyl)benzyl Alcohol

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